Dilauryl tartrate is a diester of lauric acid and tartaric acid, classified as a food additive and emulsifier. It is primarily used in the food industry to improve the texture and stability of various products. This compound is particularly valued for its ability to act as a thickening agent, stabilizer, and coagulant in food formulations.
Dilauryl tartrate is synthesized from lauric acid, which can be derived from natural sources such as coconut oil or palm kernel oil. Tartaric acid, another component, is often obtained from the residue of wine production or synthesized from other organic compounds.
Dilauryl tartrate is classified under food additives with functional roles including:
Dilauryl tartrate can be synthesized through several methods, including:
The synthesis process generally involves:
Dilauryl tartrate has a molecular formula of . Its structure consists of two lauric acid chains esterified to a central tartaric acid moiety.
Dilauryl tartrate can undergo several chemical reactions, including:
The hydrolysis reaction can be represented as:
where represents lauric acid and represents tartaric acid.
The mechanism by which dilauryl tartrate acts as an emulsifier involves:
Studies have shown that dilauryl tartrate effectively stabilizes emulsions at low concentrations, making it valuable in food formulations where texture and consistency are critical.
Relevant data indicates that dilauryl tartrate has a stable structure under normal conditions but may decompose under extreme heat or acidic/basic environments.
Dilauryl tartrate finds numerous applications in various fields:
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: